ethyl 2-(4-amino-3-hydroxyphenyl)acetate

Description

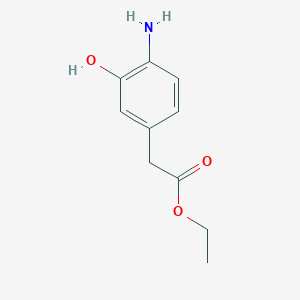

Ethyl 2-(4-amino-3-hydroxyphenyl)acetate is an aromatic ester featuring a phenyl ring substituted with an amino (-NH₂) group at the para position and a hydroxyl (-OH) group at the meta position. The ethyl ester group (-COOEt) enhances lipophilicity, making the compound suitable for pharmaceutical applications.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 2-(4-amino-3-hydroxyphenyl)acetate |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,12H,2,6,11H2,1H3 |

InChI Key |

BMGDEOXKPRRQPO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-3-hydroxyphenyl)acetate typically involves the esterification of 4-amino-3-hydroxy-phenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-amino-3-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of Ethyl 4-amino-3-oxo-phenylacetate.

Reduction: Formation of this compound.

Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

ethyl 2-(4-amino-3-hydroxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural similarity to naturally occurring compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-3-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-Amino-4-Hydroxyphenyl)Acetate (Positional Isomer)

Ethyl 2-(4-Chloro-Anilino)Acetate

- Structure : Contains a chloro (-Cl) substituent instead of -NH₂ and -OH.

- Crystal Packing : Forms N–H⋯O hydrogen-bonded dimers (R₂²(10) rings), contrasting with the target compound’s π-π interactions .

- Properties : The electron-withdrawing -Cl group reduces hydrogen-bonding capacity compared to -NH₂/-OH, impacting bioavailability.

Ethyl 2-(Imidazolyl)Acetate Derivatives

- Examples : Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate (, Compound A).

- Structure : Imidazole ring replaces the substituted phenyl group.

- Applications : Demonstrated antimicrobial activity due to the heterocyclic pharmacophore .

- Key Difference: The imidazole moiety introduces nitrogen-based hydrogen bonding and π-stacking, differing from the phenolic interactions of the target compound.

Ethyl 2-Phenylacetoacetate

- Structure : Contains a β-keto ester (-COCH₂COOEt) instead of a simple acetate.

- Reactivity: The keto group enables chelation and keto-enol tautomerism, enhancing reactivity in synthetic chemistry .

- Applications : Used as a precursor in pyrethroid synthesis, unlike the target compound’s direct pharmaceutical role .

Ethyl 2-(4-Hydroxyphenyl)Acetate Derivatives

- Examples : Compounds 1–3 and 6–8 from Colletotrichum sp. HK-08 ().

- Structure: Lack the amino group but retain hydroxyl substituents.

- Biological Activity : Antimicrobial properties against Staphylococcus aureus and Fusarium oxysporum .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| This compound | C₁₀H₁₃NO₃ | 195.22 | 3 (2 -OH/-NH₂, 1 ester) |

| Ethyl 2-(4-chloro-anilino)acetate | C₁₀H₁₂ClNO₂ | 213.66 | 1 (-NH) |

| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | 206.24 | 1 (ester) |

Key Findings

Substituent Position: The 4-amino-3-hydroxy configuration optimizes hydrogen-bonding interactions for pharmaceutical activity compared to positional isomers .

Functional Groups: Amino and hydroxyl groups enhance target binding, while chloro or keto substituents shift applications to structural studies or synthetic chemistry .

Heterocyclic vs. Aromatic : Imidazole-based analogues prioritize antimicrobial over anticancer activity due to distinct pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.